molecular formula C12H15ClO2 B14046450 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one

1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one

Cat. No.: B14046450
M. Wt: 226.70 g/mol
InChI Key: PERZDJLGMWWCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one typically involves the chlorination of 1-(4-ethyl-3-methoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thiols derivatives.

Scientific Research Applications

1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the methoxy and ethyl groups can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Chloro-1-(4-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(4-ethylphenyl)propan-2-one
  • 1-Chloro-1-(3-methoxyphenyl)propan-2-one

Comparison: 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one is unique due to the presence of both ethyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Biological Activity

1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one, a compound belonging to the class of substituted ketones, has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H15ClO\text{C}_12\text{H}_{15}\text{ClO}

This structure features a chloro group and a methoxy-substituted aromatic ring, which may contribute to its biological activity.

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound can be assessed using methods such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Ascorbic Acid50
This compoundTBDCurrent Study
Other CompoundsVarious

Note: TBD indicates that specific data for this compound is yet to be determined.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard microbiological methods.

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusTBDTBDCurrent Study
Escherichia coliTBDTBDCurrent Study
Other PathogensVariousVarious

Anticancer Activity

The anticancer potential of this compound was investigated using various cancer cell lines. The MTT assay was employed to assess cell viability post-treatment.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Reference
U-87 (Glioblastoma)TBDCurrent Study
MDA-MB-231 (Breast Cancer)TBDCurrent Study

Case Studies

Recent studies have highlighted the promising biological activities of similar compounds. For instance, derivatives of methoxy-substituted phenyl ketones have shown significant antioxidant and anticancer activities in vitro. These findings suggest that structural modifications can enhance biological efficacy.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-4-9-5-6-10(7-11(9)15-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI Key

PERZDJLGMWWCDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C(=O)C)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.